[3,3'-Bipyridine]-5,5'-dicarbonitrile
Overview
Description
[3,3’-Bipyridine]-5,5’-dicarbonitrile is an organic compound that consists of two pyridine rings connected at the 3 and 3’ positions, with cyano groups attached at the 5 and 5’ positions
Mechanism of Action
Target of Action
The primary target of 5,5’-Dicyano-3,3’-Bipyridine is silver ions . The compound functions as a bi-, tri-, or tetra-dentate chelate or chelate/bridging ligand in the coordination of silver ions .
Mode of Action
The mode of coordination of 5,5’-Dicyano-3,3’-Bipyridine with silver ions depends on the anion and the crystallization conditions . With metal-coordinating anions such as NO3– and CF3SO3–, a tridentate coordination mode of the compound is observed, which involves the two bipyridine nitrogen donor atoms and one cyano group . The cyano group bridges to a neighboring silver center, resulting in a one-dimensional coordination polymer .
Biochemical Pathways
The compound’s ability to function as a chelate or bridging ligand in the coordination of silver ions suggests it may influence pathways involving silver ions .
Result of Action
The result of the action of 5,5’-Dicyano-3,3’-Bipyridine is the formation of coordination polymers with silver ions
Action Environment
The action of 5,5’-Dicyano-3,3’-Bipyridine is influenced by environmental factors such as the presence of specific anions and the conditions of crystallization . For instance, with less coordinating anions such as BF4– and PF6–, monomeric bis-chelate complexes are obtained .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3,3’-Bipyridine]-5,5’-dicarbonitrile typically involves the coupling of pyridine derivatives. One common method is the palladium-catalyzed cross-coupling reaction, such as the Suzuki coupling, where a boronic acid derivative of pyridine is reacted with a halogenated pyridine derivative in the presence of a palladium catalyst and a base . Another approach is the Stille coupling, which involves the reaction of a stannylated pyridine derivative with a halogenated pyridine derivative . These reactions are usually carried out under inert atmosphere conditions, such as nitrogen or argon, to prevent oxidation of the reactants and catalysts.
Industrial Production Methods
Industrial production of [3,3’-Bipyridine]-5,5’-dicarbonitrile may involve similar coupling reactions on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and high-throughput screening of catalysts and reaction conditions can enhance the efficiency and scalability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
[3,3’-Bipyridine]-5,5’-dicarbonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form N-oxides, which may alter its coordination properties with metal ions.
Reduction: Reduction of the cyano groups can yield primary amines, which can further react to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Electrophilic reagents like nitric acid for nitration or halogens for halogenation are commonly employed.
Major Products
Scientific Research Applications
[3,3’-Bipyridine]-5,5’-dicarbonitrile has several applications in scientific research:
Coordination Chemistry: It serves as a ligand for metal complexes, which can be used in catalysis and materials science.
Materials Science:
Pharmaceuticals: Derivatives of [3,3’-Bipyridine]-5,5’-dicarbonitrile may exhibit biological activity and can be explored for drug development.
Comparison with Similar Compounds
Similar Compounds
2,2’-Bipyridine: Another bipyridine derivative with nitrogen atoms at the 2 and 2’ positions.
4,4’-Bipyridine: Similar to 2,2’-Bipyridine but with nitrogen atoms at the 4 and 4’ positions.
Uniqueness
The presence of cyano groups in [3,3’-Bipyridine]-5,5’-dicarbonitrile imparts unique electronic properties and reactivity compared to other bipyridine derivatives. These cyano groups can participate in additional coordination interactions and influence the overall stability and activity of metal complexes .
Biological Activity
[3,3'-Bipyridine]-5,5'-dicarbonitrile (CAS No. 1226808-65-6) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological activity, and mechanisms of action of this compound, supported by recent research findings and case studies.
Synthesis
The synthesis of this compound can be achieved through various methods, often involving the condensation of pyridine derivatives with carbonitriles. The synthetic routes typically utilize palladium-catalyzed reactions, such as Suzuki coupling, which are favored for their efficiency and yield.
Common Synthetic Route
- Starting Materials : Pyridine derivatives and carbonitriles.
- Catalyst : Palladium(0) or Palladium(II) complexes.
- Base : Potassium carbonate or sodium carbonate.
- Solvent : Tetrahydrofuran (THF) or dimethylformamide (DMF).
- Temperature : 80-100°C.
- Reaction Time : 12-24 hours.
Biological Activity
Recent studies have highlighted various biological activities associated with this compound and its analogs:
- Antimicrobial Activity :
- Anti-inflammatory Effects :
- Pharmacological Potential :
The biological mechanisms underlying the activity of this compound involve interactions with various molecular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammatory pathways or microbial metabolism.
- Receptor Modulation : It can interact with specific receptors, altering their activity and influencing cellular responses.
Case Studies
Several case studies have investigated the biological effects of this compound:
- Study on Antimicrobial Activity :
A study focused on a series of 2,3'-bipyridine-5-carbonitriles revealed that specific derivatives exhibited significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The results indicated that structural modifications could enhance efficacy .
Compound | Antimicrobial Activity | Inhibition Zone (mm) |
---|---|---|
2b | Yes | 18 |
4b | Yes | 20 |
7e | Yes | 22 |
Properties
IUPAC Name |
5-(5-cyanopyridin-3-yl)pyridine-3-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6N4/c13-3-9-1-11(7-15-5-9)12-2-10(4-14)6-16-8-12/h1-2,5-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCEILXUQPYERQJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=C1C2=CN=CC(=C2)C#N)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80682500 | |
Record name | [3,3'-Bipyridine]-5,5'-dicarbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80682500 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1226808-65-6 | |
Record name | [3,3′-Bipyridine]-5,5′-dicarbonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1226808-65-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | [3,3'-Bipyridine]-5,5'-dicarbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80682500 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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